5-Bromo-APINACA

Übersicht

Beschreibung

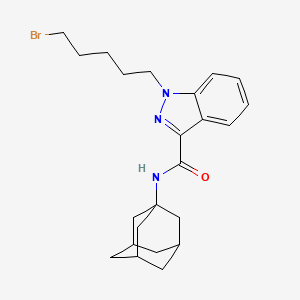

5-bromo APINACA: is a synthetic cannabinoid that is structurally similar to other synthetic cannabinoids such as AKB48 and 5F-APINACA . It is known for its high purity and is often used as an analytical reference standard in research and forensic applications . The compound is characterized by the presence of a bromine atom at the 5-position of the indazole ring, which distinguishes it from other related compounds .

Wissenschaftliche Forschungsanwendungen

Chemie: 5-Brom-APINACA wird in der analytischen Chemie als Referenzstandard zur Identifizierung und Quantifizierung von synthetischen Cannabinoiden in verschiedenen Proben verwendet .

Biologie und Medizin: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkungen mit Cannabinoidrezeptoren. Sie wird in der Forschung verwendet, um die pharmakologischen Wirkungen von synthetischen Cannabinoiden zu verstehen .

Industrie: In der forensischen Industrie wird 5-Brom-APINACA verwendet, um analytische Methoden zur Detektion von synthetischen Cannabinoiden in biologischen und Umweltproben zu entwickeln und zu validieren .

5. Wirkmechanismus

5-Brom-APINACA übt seine Wirkungen aus, indem es an Cannabinoidrezeptoren im Körper bindet, hauptsächlich an den CB1- und CB2-Rezeptoren. Diese Bindung führt zur Aktivierung verschiedener Signalwege, die zur Modulation der Neurotransmitterfreisetzung und anderer physiologischer Wirkungen führen . Das Vorhandensein des Bromatoms in der 5-Position kann die Bindungsaffinität und Selektivität der Verbindung für diese Rezeptoren beeinflussen .

Wirkmechanismus

Target of Action

5-Bromo Apinaca, also known as UNII-37ZM2K3RZA or 1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide, is a synthetic cannabinoid . Synthetic cannabinoids are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component of cannabis . Therefore, the primary targets of 5-Bromo Apinaca are likely the cannabinoid receptors, specifically the CB1 and CB2 receptors .

Mode of Action

As a synthetic cannabinoid, 5-Bromo Apinaca is expected to bind to the cannabinoid receptors, initiating a series of cellular responses . .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo Apinaca are likely similar to those affected by other synthetic cannabinoids . These compounds generally affect the endocannabinoid system, which plays a role in a variety of physiological processes.

Pharmacokinetics

It has been reported that apinaca can inhibit major human cytochrome p450s (cyps) and uridine 5′-diphospho-glucuronosyltransferases (ugts) in human liver microsomes . This suggests that APINACA may have significant interactions with drugs metabolized by these enzymes.

Result of Action

The molecular and cellular effects of 5-Bromo Apinaca’s action are likely similar to those of other synthetic cannabinoids, which have been reported to cause effects similar to THC . Synthetic cannabinoids have also been associated with adverse events, including deaths

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von 5-Brom-APINACA umfasst die Bromierung der Stammverbindung APINACA. Der Prozess umfasst typischerweise die folgenden Schritte:

Bromierung: Die Einführung eines Bromatoms in der 5-Position des Indazolrings. Dies kann unter kontrollierten Bedingungen mit Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS) erreicht werden.

Kupplungsreaktion: Das bromierte Zwischenprodukt wird dann mit einem geeigneten Amin gekoppelt, um das Endprodukt zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von 5-Brom-APINACA folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess umfasst:

Bromierung im großen Maßstab: Verwendung von Bromierungsmitteln und Reaktoren in Industriequalität, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-Brom-APINACA unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, wodurch ihre chemische Struktur und Eigenschaften verändert werden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie Natriumiodid (NaI) in Aceton können für Halogenaustauschreaktionen verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden häufig eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können zum Beispiel Halogenaustauschreaktionen zu jodierten Derivaten führen, während Oxidation verschiedene oxidierte Formen der Verbindung erzeugen kann .

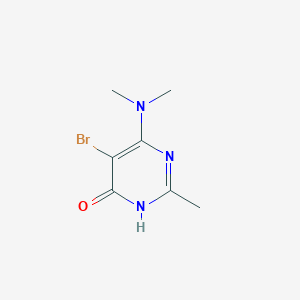

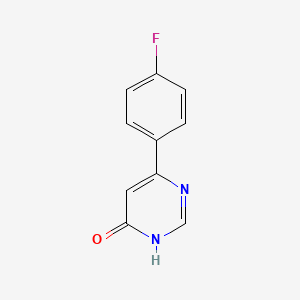

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

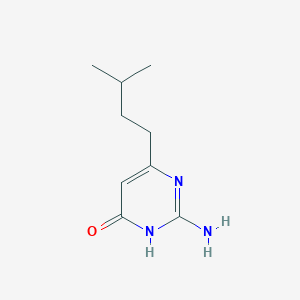

AKB48 (APINACA): Die Stammverbindung ohne Bromsubstitution.

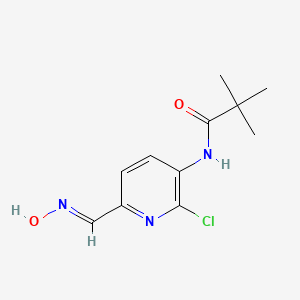

5F-APINACA: Ein fluoriertes Derivat mit einem Fluoratom in der 5-Position.

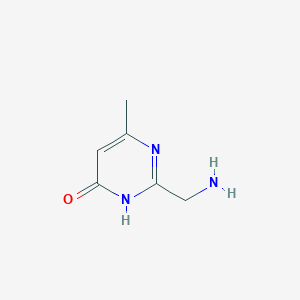

5Cl-APINACA: Ein chloriertes Derivat mit einem Chloratom in der 5-Position.

Einzigartigkeit: Das Vorhandensein des Bromatoms in 5-Brom-APINACA unterscheidet es von anderen ähnlichen Verbindungen. Diese Substitution kann die chemischen Eigenschaften, die biologische Aktivität und die Bindungsaffinität der Verbindung zu Cannabinoidrezeptoren beeinflussen .

Eigenschaften

IUPAC Name |

N-(1-adamantyl)-1-(5-bromopentyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30BrN3O/c24-8-4-1-5-9-27-20-7-3-2-6-19(20)21(26-27)22(28)25-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18H,1,4-5,8-15H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYXWDCDKGVNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901342101 | |

| Record name | N-(Adamantan-1-yl)-1-(5-bromopentyl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160555-51-9 | |

| Record name | 5-Bromo apinaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2160555519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Adamantan-1-yl)-1-(5-bromopentyl)-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO APINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37ZM2K3RZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid](/img/structure/B1449749.png)

![6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1449757.png)

![6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1449758.png)

![8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1449759.png)

![Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449762.png)